Acid Red 26

Description

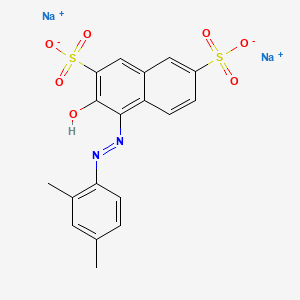

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-9-13(28(22,23)24)5-4-12(14)8-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUHOIWLFSTHJN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2Na2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021228 |

Source

|

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-53-3 |

Source

|

| Record name | Acid Red 26 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Red 26: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Red 26, also known as Ponceau 2R, for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, and discusses its toxicological profile in the context of azo dyes.

Chemical Structure and Identity

This compound is a synthetic red azo dye.[1] Its molecular structure is characterized by a single azo bond (-N=N-) connecting a 2,4-dimethylphenyl group to a 3-hydroxynaphthalene-2,7-disulfonic acid moiety.[2] It is typically supplied as a disodium salt.[3]

Synonyms: Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, C.I. 16150, Food Red 5.[3]

Physicochemical Properties

This compound is a dark red to bordeaux-colored powder.[4] It is readily soluble in water, slightly soluble in ethanol, and practically insoluble in non-polar organic solvents. The presence of two sulfonate groups contributes to its water solubility.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₄N₂Na₂O₇S₂ | |

| Molecular Weight | 480.42 g/mol | |

| CAS Number | 3761-53-3 | |

| Appearance | Dark red to bordeaux powder | |

| Melting Point | >300 °C | |

| Water Solubility | Readily soluble | |

| Ethanol Solubility | Slightly soluble | |

| Absorption Maximum (λmax) in Water | 503-508 nm |

Synthesis and Manufacturing

The industrial synthesis of this compound involves a two-step process: diazotization followed by azo coupling.

-

Diazotization: 2,4-Dimethylbenzenamine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with 3-Hydroxynaphthalene-2,7-disulfonic acid. The coupling reaction occurs at the position ortho to the hydroxyl group on the naphthalene ring, resulting in the formation of the azo bond and the final this compound molecule.

Caption: Manufacturing Process of this compound.

Experimental Protocols

Spectrophotometric Analysis

A common method for the quantitative analysis of this compound is UV-Visible spectrophotometry, leveraging its strong absorbance in the visible spectrum.

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

-

Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

This compound reference standard

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a volumetric flask with deionized water.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 10 µg/mL.

-

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax, which is expected to be around 503-508 nm.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin, following the Beer-Lambert law.

-

-

Sample Analysis:

-

Measure the absorbance of the unknown sample solution at the λmax.

-

Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or using the equation of the linear regression.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of this compound, especially in complex matrices. A reverse-phase HPLC method is typically employed.

Objective: To separate and quantify this compound in a sample.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase components (e.g., acetonitrile, water, buffer)

Illustrative Chromatographic Conditions:

-

Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: At the λmax of this compound (approx. 505 nm)

-

Injection Volume: 10-20 µL

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter to remove particulate matter.

-

Standard Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standards.

Toxicological Profile and Potential Signaling Pathway Involvement

This compound is classified as a suspected carcinogen. Like other azo dyes, its metabolism can lead to the formation of aromatic amines, some of which are known to be carcinogenic. The reductive cleavage of the azo bond, which can be catalyzed by azoreductases from gut microbiota or liver enzymes, is a key step in its metabolic activation.

Exposure to azo dyes has been linked to oxidative stress. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, such as that induced by azo dye metabolites, Keap1 is modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby protecting the cell from oxidative damage. Chronic activation of this pathway, however, can be indicative of a persistent pro-oxidant state.

Caption: Azo Dye-Induced Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway.

References

An In-depth Technical Guide to Acid Red 26 (CAS Number 3761-53-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 26, also known by names such as Ponceau Xylidine, Ponceau R, and C.I. 16150, is a synthetic monoazo dye.[1][2][3] Its chemical formula is C₁₈H₁₄N₂Na₂O₇S₂ with a molecular weight of 480.42 g/mol .[2] This red-colored dye is soluble in water and slightly soluble in ethanol.[3] Due to its vibrant and stable color, this compound has found applications in various industries, including textiles, cosmetics, and food coloring. In the realm of scientific research, it is most notably utilized as a biological stain, particularly as a key component of the Masson's trichrome stain, which is employed to differentiate cellular and extracellular components in tissue sections. However, concerns regarding its safety have arisen due to its classification as a suspected carcinogen, prompting further toxicological investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3761-53-3 | |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | |

| Molecular Weight | 480.42 g/mol | |

| Appearance | Red to dark red powder/crystals | |

| Solubility | Soluble in water, slightly soluble in ethanol | |

| Melting Point | >300 °C | |

| λmax | 504.0 to 508.0 nm (in H₂O) |

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The general scheme begins with the diazotization of 2,4-dimethylbenzenamine, which is then coupled with 3-hydroxynaphthalene-2,7-disulfonic acid.

References

An In-depth Technical Guide to Acid Red 26 (C18H14N2Na2O7S2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 26, also known as Ponceau Xylidine or C.I. 16150, is a synthetic azo dye with the molecular formula C18H14N2Na2O7S2.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a particular focus on its use in biological staining and its toxicological profile. Detailed experimental protocols for its synthesis, use in Masson's trichrome staining, assessment of its toxicity using a zebrafish model, and its photocatalytic degradation are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences, materials science, and environmental science.

Chemical and Physical Properties

This compound is a dark red crystalline powder.[3][4] It is an organic sodium salt, specifically the disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid.[5] As an azo dye, its structure is characterized by the presence of an azo group (-N=N-) which is responsible for its color. The compound is slightly soluble in water and ethanol, and practically insoluble in most organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H14N2Na2O7S2 | |

| Molecular Weight | 480.42 g/mol | |

| Appearance | Dark red crystals or powder | |

| Melting Point | >300 °C | |

| Solubility in Water | Slightly soluble | |

| Solubility in Ethanol | Hardly soluble | |

| CAS Number | 3761-53-3 | |

| C.I. Number | 16150 |

Table 2: Spectroscopic Data of this compound

| Technique | Wavelength (nm) | Reference |

| UV-Vis Absorption Max (λmax) | 500 |

Synthesis

The synthesis of this compound is a classic example of azo coupling. It involves a two-step process: the diazotization of an aromatic amine followed by coupling with a coupling agent. In this case, 2,4-dimethylbenzenamine is diazotized and then coupled with 3-hydroxynaphthalene-2,7-disulfonic acid.

References

An In-depth Technical Guide to the Spectroscopic Properties of Acid Red 26

This technical guide provides a comprehensive overview of the spectroscopic properties of Acid Red 26 (C.I. 16150), an azo dye with applications in histology and various industrial processes. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical characteristics.

Core Spectroscopic and Physicochemical Data

This compound, also known by synonyms such as Ponceau MX and Xylidine Ponceau 2R, is a synthetic organic dye with the chemical formula C₁₈H₁₄N₂Na₂O₇S₂.[1][2] Its spectroscopic and physical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 3761-53-3[3] |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[2][3] |

| Molecular Weight | ~480.4 g/mol |

| Exact Mass | 480.00378170 Da |

| Synonyms | Acid Scarlet GR, AR-26, Ponceau MX, Ponceau Xylidine, Xylidine Ponceau 2R, C.I. 16150 |

| Appearance | Dark red to bordeaux colored powder or crystals |

Table 1: General and Physicochemical Properties of this compound

| Spectroscopic Parameter | Value | Conditions |

| UV-Vis Absorption Maximum (λmax) | 500 nm | Not specified |

| 504.0 to 508.0 nm | In H₂O | |

| Molar Absorptivity (ε) | min. 480 (unit not specified) | In H₂O at 504.0 to 508.0 nm (calculated on dried substance) |

| Mass Spectrometry | Available data on mzCloud | Instruments: Orbitrap Fusion with FAIMS; Ionization: NSI; Tandem Spectra: MS1, MS2, MS3, MS4 |

Table 2: Key Spectroscopic Data for this compound

The chromophoric properties of this compound are notably sensitive to pH, leading to distinct color changes. Under strongly acidic conditions with concentrated sulfuric acid, the color shifts from red to a magenta or wine-red hue. In the presence of strong bases like concentrated sodium hydroxide, the color changes to orange-brown.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound. The following sections outline typical experimental protocols.

UV-Visible Absorption Spectroscopy

This protocol describes the determination of the absorption spectrum and maximum absorbance wavelength (λmax) of this compound.

1. Materials and Equipment:

-

This compound standard

-

Deionized water or appropriate buffer (e.g., PBS pH 7.2)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Standard Solution Preparation:

-

Prepare a stock solution of this compound by accurately weighing a known amount of the dye and dissolving it in a specific volume of deionized water or buffer in a volumetric flask.

-

Perform serial dilutions from the stock solution to prepare a series of standard solutions with known concentrations.

3. Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Use a blank solution (the solvent used to prepare the standards) to zero the absorbance of the instrument.

-

Measure the absorbance of each standard solution in a quartz cuvette.

-

Record the full absorption spectrum for a representative standard solution to determine the λmax.

4. Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

-

The relationship should be linear and follow the Beer-Lambert Law within a certain concentration range.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This method is suitable for the separation and quantification of this compound in complex mixtures.

1. Materials and Equipment:

-

HPLC system with a UV-Vis detector

-

Analytical column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like ammonium acetate)

-

This compound standard

-

Sample for analysis

2. Chromatographic Conditions:

-

Mobile Phase: A suitable gradient or isocratic mixture of organic solvent and aqueous buffer.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).

-

Injection Volume: A fixed volume (e.g., 10-20 µL).

-

Detection Wavelength: Set at the λmax of this compound (e.g., 505 nm).

3. Procedure:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject the standards into the HPLC system to obtain a calibration curve based on peak area.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the sample and record the chromatogram.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate key experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, along with practical experimental protocols. For more in-depth research, consulting the cited literature is recommended.

References

An In-depth Technical Guide to the Solubility of Acid Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 26 (also known as Ponceau R, C.I. 16150) in aqueous and organic solvent systems. The information presented herein is intended to support research, development, and quality control activities where this azo dye is utilized.

Core Physical and Chemical Properties

This compound is a synthetic red azo dye, commonly used as a histological stain.[1] It presents as a dark red crystalline powder.[2][3] Its chemical structure, characterized by the presence of two sulfonate groups, dictates its solubility profile, rendering it an anionic dye.

| Property | Value |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |

| Molecular Weight | 480.42 g/mol [4][5] |

| CAS Number | 3761-53-3 |

| Appearance | Dark red crystals or red powder |

Aqueous and Organic Solvent Solubility

The solubility of this compound is a critical parameter for its application in various scientific disciplines. The presence of two hydrophilic sulfonate groups significantly influences its behavior in polar and non-polar solvents.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in water.

| Solvent | Temperature | Solubility |

| Water | 20 °C (68 °F) | 1 - 10 mg/mL |

| PBS (pH 7.2) | Not Specified | 0.1 - 1 mg/mL (Slightly soluble) |

Qualitative Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally limited, particularly in non-polar media.

| Solvent | Solubility Description |

| Ethanol | Hardly soluble / Very slightly soluble |

| Acetone | Hardly soluble / Very slightly soluble |

| Ether | Very slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Benzene | Insoluble |

| Oils | Insoluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following protocols are based on established international guidelines and common laboratory practices for azo dyes.

Water Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. Given the solubility range of this compound, the Flask Method is the more appropriate choice.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dye in the saturated aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker

-

Volumetric flasks

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer

Procedure:

-

Preliminary Test: To estimate the approximate solubility, a small amount of this compound is added to a known volume of water at 20 °C and shaken. This helps in determining the appropriate amount of substance to be used for the main test and the time required to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask. The flask is then agitated in a constant temperature bath at 20 ± 0.5 °C. The time to reach equilibrium should be determined, but a minimum of 24 hours is recommended.

-

Phase Separation: After equilibration, the mixture is centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: A sample of the clear supernatant is carefully removed and its concentration is determined. For a colored substance like this compound, UV-Vis spectrophotometry is a suitable analytical method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Replicate Measurements: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Solubility Determination in Organic Solvents

A similar flask method can be employed to determine the solubility of this compound in organic solvents.

Procedure:

-

An excess amount of this compound is added to the organic solvent of interest in a sealed container to prevent solvent evaporation.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is separated by centrifugation or filtration.

-

The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, after appropriate dilution if necessary.

Protocol for Dissolving Poorly Water-Soluble Azo Dyes

For applications requiring the use of this compound in aqueous buffers where its solubility is limited, a co-solvent method can be employed.

Principle: A concentrated stock solution is first prepared in a water-miscible organic solvent in which the dye is more soluble. This stock solution is then added dropwise to the aqueous buffer.

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).

-

Dissolution: Ensure the dye is completely dissolved in the organic solvent. Gentle warming or vortexing may be applied if necessary, taking care not to degrade the compound.

-

Addition to Aqueous Buffer: While stirring the target aqueous buffer, add the concentrated stock solution dropwise. This gradual addition helps to prevent precipitation of the dye.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the flask method.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Acid Red 26 (C.I. 16150), a significant monoazo dye. The document details the chemical principles, experimental protocols, and key data associated with its production, tailored for a scientific audience.

Introduction

This compound, also known as Ponceau R, Ponceau de Xylidine, or C.I. Food Red 5, is a red azo dye.[1] Its molecular structure features a single azo bond (-N=N-) connecting a substituted benzene ring to a hydroxynaphthalene sulfonic acid moiety.[2] The synthesis of this compound is a classic example of a two-step process involving diazotization followed by an azo coupling reaction. This guide will elaborate on the manufacturing process, starting from the diazotization of 2,4-dimethylbenzenamine (2,4-xylidine) and its subsequent coupling with 3-hydroxynaphthalene-2,7-disulfonic acid (R-acid).[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate[1] |

| C.I. Name | This compound, 16150[2] |

| CAS Number | 3761-53-3 |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |

| Molecular Weight | 480.42 g/mol |

| Appearance | Dark red to bordeaux fine powder |

| Solubility | Soluble in water (red-orange to red solution), slightly soluble in ethanol and acetone, insoluble in other organic solvents. |

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage is the diazotization of an aromatic primary amine, 2,4-dimethylaniline. The second stage is the azo coupling of the resulting diazonium salt with an activated aromatic compound, 3-hydroxynaphthalene-2,7-disulfonic acid.

Experimental Protocols

The following sections provide detailed methodologies for the key stages in the synthesis of this compound.

Stage 1: Diazotization of 2,4-Dimethylaniline

This procedure describes the formation of the 2,4-dimethylbenzenediazonium chloride intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |

| 2,4-Dimethylaniline | 121.18 | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~3.0 |

| Distilled Water | 18.02 | As required |

| Ice | - | As required |

Procedure:

-

In a suitable reaction vessel, prepare a solution of 2,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Stir until the amine is completely dissolved, forming the hydrochloride salt.

-

Cool the solution to 0-5 °C in an ice-water bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of 2,4-dimethylaniline hydrochloride. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

-

The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable to ensure complete reaction of the primary amine.

Stage 2: Azo Coupling Reaction

This procedure details the coupling of the diazonium salt with R-acid to form this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |

| 3-Hydroxynaphthalene-2,7-disulfonic acid (R-acid) | 304.28 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | As required to maintain alkaline pH |

| Sodium Chloride (NaCl) | 58.44 | For salting out |

| Distilled Water | 18.02 | As required |

Procedure:

-

In a separate reaction vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid in an aqueous solution of sodium hydroxide. The solution should be alkaline (pH > 7.5) to activate the naphthol for electrophilic aromatic substitution.

-

Cool the alkaline solution of R-acid to 0-5 °C in an ice-water bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold, stirred solution of R-acid. The coupling reaction is typically rapid, and the formation of the red dye will be observed.

-

Maintain the alkaline pH of the reaction mixture by adding a sodium hydroxide solution as needed. The coupling reaction is pH-dependent, with alkaline conditions favoring the coupling with phenols.

-

After the addition of the diazonium salt is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

The dye is then precipitated from the solution by "salting out," which involves the addition of sodium chloride to decrease the solubility of the dye.

-

The precipitated this compound is collected by filtration, washed with a saturated sodium chloride solution to remove impurities, and then dried.

Experimental Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Conclusion

The synthesis of this compound via the diazotization of 2,4-dimethylaniline and subsequent azo coupling with R-acid is a well-established industrial process. This guide has provided a detailed technical overview of the manufacturing process, including the underlying chemical principles and a comprehensive experimental protocol. The successful synthesis of this compound is highly dependent on the careful control of reaction parameters, particularly temperature and pH. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-Depth Technical Guide to Acid Red 26 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and grade specifications of Acid Red 26 (C.I. 16150), a synthetic azo dye widely utilized in biological and chemical research. This document details the dye's chemical and physical properties, quality specifications, analytical methodologies for purity assessment, and a detailed protocol for its primary application in histological staining.

Introduction to this compound

This compound, also known by synonyms such as Ponceau 2R, Ponceau de xylidine, and Xylidine Ponceau 2R, is a red azo dye valued for its utility as a biological stain.[1][2][3] Its chemical structure, disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate, imparts a vibrant red color, making it particularly effective as a cytoplasmic counterstain in various histological procedures.[4][5] The most prominent research application of this compound is as a key component of the plasma stain in Masson's trichrome staining, a method used to differentiate collagen and muscle fibers in tissue sections.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in a research setting.

| Property | Value | Reference(s) |

| Synonyms | Ponceau 2R, Xylidine ponceau, Ponceau G, Red R, Food Red 5, C.I. 16150 | |

| CAS Number | 3761-53-3 | |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | |

| Molecular Weight | 480.42 g/mol | |

| Appearance | Dark red to bordeaux powder | |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone; insoluble in other organic solvents. | |

| Absorbance Maximum (λmax) | ~500 nm | |

| Storage | Store at room temperature (18-26°C) in a dry, dark place. | |

| Stability | Stable for ≥ 4 years under proper storage conditions. |

Purity and Grade Specifications

The purity of this compound is critical for achieving consistent and reliable results in research, particularly in histology where impurities can lead to non-specific staining and artifacts. Commercial suppliers offer various grades of this compound, with purity often defined by the total dye content.

| Grade | Typical Dye Content | Notes | Reference(s) |

| Technical Grade | Varies | Suitable for general industrial applications, but not recommended for research. | |

| C.I. 16150 | ≥ 78% | A common grade available from chemical suppliers. | |

| Biological Stain Commission (BSC) Certified | Varies (meets BSC standards) | Each batch is tested for performance in specific staining procedures. | |

| Biotechnology Grade / Highly Pure | >80% | Often purified for research applications to minimize impurities. |

Typical Impurities and Quality Parameters:

For research applications, particularly in histology and drug development, the presence of impurities can significantly impact experimental outcomes. While a specific Certificate of Analysis for a single lot of this compound was not available, the following table outlines typical quality control specifications for high-purity biological stains based on regulatory guidelines and supplier data for similar dyes.

| Parameter | Typical Specification | Method of Analysis |

| Dye Content | ≥ 80% | Titration or UV-Vis Spectrophotometry |

| Subsidiary Dyes | ≤ 5% | HPLC or TLC |

| Loss on Drying | ≤ 10% | Gravimetric |

| Insoluble Matter | ≤ 0.5% | Gravimetric |

| Heavy Metals | ICP-MS | |

| - Arsenic (As) | ≤ 3 ppm | |

| - Lead (Pb) | ≤ 10 ppm | |

| - Mercury (Hg) | ≤ 1 ppm | |

| - Cadmium (Cd) | ≤ 1 ppm |

Experimental Protocols

This section provides detailed methodologies for the quality control analysis of this compound and its application in the widely used Masson's trichrome staining technique.

Quality Control Workflow for this compound

Researchers may need to verify the quality of their this compound supply. The following workflow outlines a general procedure for assessing the purity of the dye.

Figure 1: Quality Control Workflow for this compound.

4.1.1. Determination of Dye Content by UV-Vis Spectrophotometry

This method provides a rapid estimation of the total dye content based on the Beer-Lambert law.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of a reference standard of this compound in deionized water with concentrations ranging from approximately 1 to 10 mg/L.

-

Preparation of Sample Solution: Accurately weigh a sample of the this compound powder and prepare a stock solution in deionized water. Dilute an aliquot of the stock solution to a concentration that falls within the range of the standard solutions.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 500 nm.

-

Measure the absorbance of each standard solution and the sample solution at the determined λmax.

-

-

Calculation:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.

-

Calculate the percentage of dye content in the original powder.

-

4.1.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main dye component from subsidiary dyes and other impurities. The following is a general reversed-phase HPLC method that can be adapted for this compound.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient, for example, starting with 95% A and increasing the concentration of B over 20-30 minutes. The exact gradient should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the λmax of this compound (~500 nm) and a lower wavelength (e.g., 254 nm) to detect other impurities.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 50-100 mg/L. Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Masson's Trichrome Staining Protocol

This protocol is a widely used method in histology to differentiate collagen (blue/green) from muscle and cytoplasm (red), with nuclei stained black. This compound is a component of the red "plasma stain."

Figure 2: Masson's Trichrome Staining Workflow.

Reagents:

-

Bouin's Solution: Saturated Picric Acid (75 mL), 40% Formaldehyde (25 mL), Glacial Acetic Acid (5 mL).

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.

-

Solution B: 4 mL 29% Ferric Chloride in water, 1 mL concentrated HCl, 95 mL distilled water.

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

-

1% aqueous Biebrich Scarlet (90 mL).

-

1% aqueous Acid Fuchsin (10 mL).

-

Glacial Acetic Acid (1 mL).

-

Note: Some protocols use a mixture of Acid Fuchsin and Xylidine Ponceau (this compound).

-

-

Phosphomolybdic-Phosphotungstic Acid Solution: 5% aqueous Phosphomolybdic acid (25 mL) and 5% aqueous Phosphotungstic acid (25 mL).

-

Aniline Blue Solution: 2.5 g Aniline Blue, 2 mL Glacial Acetic Acid, 100 mL distilled water.

-

1% Acetic Acid Solution: 1 mL Glacial Acetic Acid in 99 mL distilled water.

Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.

-

For enhanced staining, mordant sections in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.

-

Rinse in running tap water until the yellow color disappears.

-

Stain nuclei in Weigert's iron hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 10 minutes, then rinse in distilled water.

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

-

Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water, then differentiate in 1% acetic acid solution for 2-5 minutes.

-

Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue

Conclusion

The quality and purity of this compound are paramount for its successful application in research, particularly for reproducible and accurate histological staining. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the specifications, analytical methods, and a detailed experimental protocol for the use of this compound. By adhering to these guidelines, researchers can ensure the reliability and integrity of their experimental results.

References

Acid Red 26: A Technical Guide to Toxicological Data and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 26, also known as Ponceau 2R or C.I. 16150, is a synthetic azo dye with historical use in histology and various industries.[1] This technical guide provides a comprehensive overview of the available toxicological data and essential safety handling procedures for this compound. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals who may handle or encounter this compound. This document summarizes the known hazards, including its classification as a suspected carcinogen and its mutagenic potential, and outlines detailed experimental protocols for key toxicological assays. Due to a notable lack of quantitative acute toxicity data, this guide also highlights existing data gaps to inform future research and risk assessment efforts.

Chemical and Physical Properties

This compound is a red azo dye that typically exists as a disodium salt.[2] It is soluble in water and slightly soluble in ethanol.[2]

| Property | Value | Reference |

| Synonyms | Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, Food Red 5, C.I. 16150 | [1] |

| CAS Number | 3761-53-3 | [3] |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | |

| Molecular Weight | 480.42 g/mol | |

| Appearance | Dark red crystals or red powder | |

| Solubility | Soluble in water, slightly soluble in ethanol | |

| Melting Point | >300 °C |

Toxicological Data

The toxicological profile of this compound indicates potential for significant health hazards, primarily related to carcinogenicity and genotoxicity. However, there is a notable lack of comprehensive data on its acute toxicity.

Acute Toxicity

Data on the acute toxicity of this compound is limited. Most safety data sheets report "no data available" for oral, dermal, and inhalation LD50/LC50 values in standard laboratory animals.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 23160 mg/kg | |

| LD50 | Not available | Dermal | No data available | |

| LC50 | Not available | Inhalation | No data available | |

| LC50 | Zebrafish (larvae) | Immersion | 2800 µg/mL (induces mortality) |

Note: The single oral LD50 value for rats suggests a low order of acute toxicity by ingestion. However, the lack of corroborating studies necessitates a cautious approach to handling.

Carcinogenicity

This compound is classified as "Possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). This classification is based on sufficient evidence of carcinogenicity in experimental animals. It is also listed under California's Proposition 65 as a chemical known to cause cancer.

Genotoxicity

There is evidence to suggest that this compound is mutagenic. Studies have shown equivocal evidence for mutagenicity in the Ames test (histidine reversion) and it has been shown to increase sister chromatid exchange in mouse bone marrow cells.

Safety and Handling

Given the toxicological profile of this compound, particularly its suspected carcinogenicity, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate particulate filter if dust is generated. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, a clear and systematic approach is necessary to ensure safety and minimize environmental contamination.

References

The Carcinogenic Potential of Acid Red 26: A Technical Review

Foreword: This technical guide provides a comprehensive analysis of the carcinogenic potential of the azo dye Acid Red 26 (C.I. 16150; CAS No. 3761-53-3), also widely known as Ponceau MX or Ponceau 2R. This document is intended for researchers, toxicologists, and professionals in drug development and chemical safety assessment. It synthesizes available data from carcinogenicity bioassays, genotoxicity studies, and metabolic research, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through standardized diagrams.

Executive Summary

This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans".[1][2][3] This classification is predicated on sufficient evidence of carcinogenicity in experimental animals.[4] Long-term feeding studies in rodents have demonstrated the induction of liver tumors.[5]

The primary mechanism of carcinogenicity is believed to be the metabolic reduction of the azo linkage, which releases the aromatic amine 2,4-xylidine . This metabolite can undergo further bioactivation to reactive electrophilic species that form DNA adducts, inducing genetic damage and initiating tumorigenesis. Genotoxicity assays have yielded mixed results, with evidence of mutagenicity in mammalian cells with metabolic activation and induction of sister chromatid exchange in vivo, while bacterial reverse mutation assays have been negative. Regulatory bodies, including those in California (Proposition 65), have listed this compound as a carcinogen.

Carcinogenicity Assessment

Long-term animal bioassays are the primary source of evidence for the carcinogenic potential of this compound. Studies conducted by the National Toxicology Program (NTP) have shown clear evidence of carcinogenic activity in multiple species.

Quantitative Data from Animal Bioassays

The following table summarizes the key findings from long-term carcinogenicity studies.

| Species/Strain | Sex | Route of Administration | Dose Levels (ppm in diet) | Exposure Duration | Key Findings (Tumor Incidence) | Reference |

| Mouse | M/F | Diet | 2,000 - 50,000 | 19 months | Increased incidence of liver cell tumors | |

| Rat | M/F | Diet | 2,500 - 10,000 | 2 years | Increased incidence of liver cell tumors |

Experimental Protocol: Chronic Carcinogenicity Feeding Study

The findings summarized above were derived from studies following a standardized protocol for assessing chronic toxicity and carcinogenicity.

-

Test Animals: Typically, studies utilize rodent models such as F344/N rats and B6C3F1 mice. Animals are sourced from specific pathogen-free colonies and are acclimated to laboratory conditions before the study begins.

-

Group Allocation: Animals are randomly assigned to control and multiple dose groups, with a typical group size of 50 animals per sex.

-

Diet Preparation and Administration: The test substance, this compound, is mixed into the standard laboratory feed at varying concentrations (e.g., parts per million, ppm). The stability and homogeneity of the dye in the feed are verified analytically. The control group receives the same diet without the added test substance. Food and water are provided ad libitum.

-

Duration: The exposure period is typically a major portion of the animal's lifespan, such as 24 months for rats and 19-24 months for mice.

-

In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first few months and then at monthly intervals.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely). All organs and tissues are examined macroscopically. A comprehensive set of tissues, along with any gross lesions, are collected and preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a qualified pathologist.

-

Statistical Analysis: The incidence of tumors in the dosed groups is compared to the incidence in the control group using appropriate statistical methods, such as the Poly-k test, to account for differential survival rates.

Genotoxicity Profile

The genotoxicity of this compound has been evaluated in a range of in vitro and in vivo assays. The results suggest that the substance has genotoxic potential, particularly after metabolic activation.

Summary of Genotoxicity Data

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Gene Mutation | Salmonella typhimurium (Ames test) | With and Without | Negative / Weakly Positive | |

| Gene Mutation | Mouse Lymphoma Assay (L5178Y cells) | With | Positive | |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | |

| Sister Chromatid Exchange (SCE) | Mouse Bone Marrow Cells (in vivo) | N/A | Positive |

Experimental Protocol: In Vivo Sister Chromatid Exchange (SCE) Assay

The in vivo SCE assay is a sensitive method for detecting DNA damage. The protocol for the study cited is outlined below.

-

Test Animals: Male mice are typically used.

-

Dosing: this compound is administered to the animals, often via intraperitoneal injection or oral gavage, at multiple dose levels (e.g., 62.5 and 125 mg/kg). A vehicle control group and a positive control group (treated with a known mutagen like cyclophosphamide) are included.

-

5-Bromodeoxyuridine (BrdU) Infusion: To allow for the visualization of sister chromatids, animals are infused with BrdU, a thymidine analog that incorporates into newly synthesized DNA. This is typically done by implanting a BrdU pellet subcutaneously.

-

Metaphase Arrest: Prior to tissue collection, animals are treated with a mitotic arresting agent, such as colchicine or vincristine, to accumulate cells in the metaphase stage of cell division.

-

Cell Harvesting: Animals are euthanized, and bone marrow is flushed from the femurs. The cells are then processed to create chromosome preparations.

-

Slide Preparation and Staining: The harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then differentially stained (e.g., using the fluorescence plus Giemsa technique) to distinguish between the sister chromatids.

-

Scoring: Under a microscope, well-spread second-division metaphase cells are scored for the number of sister chromatid exchanges per cell. A statistically significant, dose-dependent increase in the mean number of SCEs per cell in the treated groups compared to the vehicle control group indicates a positive result.

Metabolism and Mechanism of Action

The carcinogenic activity of this compound is intrinsically linked to its metabolism. As an azo compound, its primary metabolic pathway involves the reductive cleavage of the -N=N- bond.

-

Azo Reduction: This cleavage is primarily carried out by azoreductase enzymes produced by the intestinal microflora and, to a lesser extent, by hepatic enzymes. This reaction breaks the dye molecule into its constituent aromatic amines. For this compound, this process yields 2,4-xylidine and an amino-naphthalenedisulfonic acid moiety.

-

Bioactivation of 2,4-Xylidine: The carcinogenicity is attributed to 2,4-xylidine. This aromatic amine undergoes metabolic activation, primarily in the liver, through a two-step process:

-

N-hydroxylation: Cytochrome P450 enzymes catalyze the formation of N-hydroxy-2,4-xylidine.

-

Esterification: The N-hydroxy metabolite is further activated by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxy or N-sulfonyloxy esters.

-

-

DNA Adduct Formation: These highly reactive electrophilic esters can covalently bind to nucleophilic sites on DNA bases (primarily guanine), forming bulky DNA adducts.

-

Consequences of DNA Damage: If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication. The accumulation of mutations in critical proto-oncogenes or tumor suppressor genes can lead to uncontrolled cell proliferation and the initiation of cancer.

Visualizations

Diagrams of Pathways and Workflows

Caption: Metabolic activation pathway of this compound.

Caption: Workflow for a long-term animal carcinogenicity bioassay.

Caption: Experimental workflow for an in vivo Sister Chromatid Exchange assay.

References

An In-Depth Technical Guide on the Chemical Stability and Degradation of Acid Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and various degradation pathways of Acid Red 26, a synthetic azo dye. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols, quantitative data on degradation efficiency, and an understanding of the underlying chemical mechanisms.

Chemical Stability of this compound

This compound, with the chemical formula C₁₈H₁₄N₂Na₂O₇S₂, is a disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. Its stability is a critical factor in its application and environmental fate.

General Stability and Reactivity:

-

Long-term Storage: When stored at -20°C, this compound is stable for at least four years.[1]

-

Light Stability: The dye exhibits moderate to poor light stability.

-

Reactivity: As an azo compound, this compound can be explosive when suspended in air at specific concentrations. It is incompatible with strong oxidizing agents and strong acids.[2] Mixing with acids, aldehydes, amides, and other substances can lead to the formation of toxic gases.[3] Flammable gases can be produced upon mixing with alkali metals.[3]

Degradation of this compound

The degradation of this compound can be achieved through various methods, including photocatalysis, biodegradation, advanced oxidation processes (AOPs), and sonochemical degradation. The primary mechanism of degradation often involves the cleavage of the azo bond (-N=N-), leading to the decolorization of the dye, followed by the breakdown of the resulting aromatic amines.

Photocatalytic Degradation

Photocatalysis utilizes semiconductor materials to generate reactive oxygen species (ROS) upon irradiation with light, which then degrade organic pollutants.

Quantitative Data:

| Catalyst | Light Source | pH | Catalyst Dosage (g/L) | Initial Dye Conc. (mg/L) | Time (min) | Degradation Efficiency (%) | Reference |

| TiO₂ | UV-A | - | - | - | 60 | 86 | |

| TiO₂/Zeolite | UV | 6.5 | 0.88 | 100 | 125 | 98.5 (predicted), 96.3 (actual) | |

| g-C₃N₄ | UV-A | 7 | - | - | - | High clearance rates |

Experimental Protocol: Photocatalytic Degradation using TiO₂

-

Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

-

Catalyst Suspension: In a suitable reactor (e.g., a beaker), add a specific amount of TiO₂ catalyst (e.g., 0.75 g/L) to the this compound solution of a known concentration (e.g., 45 mg/L).

-

pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., using dilute HCl or NaOH). Studies on similar dyes show optimal degradation at acidic pH.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Photoreaction: Irradiate the suspension with a UV light source (e.g., UV-A lamp) under continuous stirring.

-

Sampling and Analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge or filter the samples to remove the catalyst particles. Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Degradation Pathway:

The photocatalytic degradation of this compound is initiated by the generation of electron-hole pairs in the semiconductor catalyst upon UV irradiation. These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These radicals then attack the dye molecule. The primary degradation steps include:

-

Azo Bond Cleavage: The -N=N- bond is cleaved, resulting in the formation of aromatic amines.

-

Hydroxylation: Hydroxyl radicals attack the aromatic rings, leading to the formation of hydroxylated intermediates.

-

Dealkylation: The methyl groups on the phenyl ring can be oxidized and removed.

-

Ring Opening: Further oxidation leads to the opening of the aromatic rings, eventually resulting in the mineralization of the dye into CO₂, H₂O, and inorganic ions.

Biodegradation

Biodegradation utilizes microorganisms to break down organic compounds. Both bacteria and fungi have been shown to be effective in decolorizing this compound.

Quantitative Data:

| Microorganism | Conditions | pH | Temperature (°C) | Time (h) | Decolorization Efficiency (%) | Reference |

| Bacterial Consortium | Microaerophilic | 8 | 37 | 12 | 87.05 | |

| Phanerochaete chrysosporium | Immobilized | - | - | 24 | Significant decolorization |

Experimental Protocol: Biodegradation by a Bacterial Consortium

-

Culture Preparation: Isolate and cultivate a bacterial consortium from a source like textile effluent.

-

Inoculation: Inoculate a suitable nutrient broth medium containing this compound (e.g., 0.002 g/L) with a 24-hour old culture of the bacterial consortium.

-

Incubation: Incubate the culture under specific conditions (e.g., 37°C, pH 7) for a designated period.

-

Analysis: After incubation, centrifuge the culture broth to separate the bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the extent of decolorization.

-

Metabolite Extraction: To analyze the degradation products, extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

Degradation Workflow:

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) are common AOPs.

Quantitative Data (for similar azo dyes):

| Process | Dye | pH | [Fe²⁺] (mM) | [H₂O₂] (mM) | Time | Degradation Efficiency (%) | Reference |

| Electro-Fenton | Acid Red G | 3 | Generated in-situ | Generated in-situ | 80 min | 94.05 | |

| Photo-Fenton | Acid Red 88 | 3.0 | 0.22 | 7.9 | 30 min | >91.7 | |

| Fenton-like | Acid Red 1 | 2.5 | 0.60 wt% Fe-KKC | 8 | 140 min | 99 |

Experimental Protocol: Fenton Degradation

-

Solution Preparation: Prepare a solution of this compound (e.g., 50 mg/L) in a reaction vessel.

-

pH Adjustment: Adjust the pH of the solution to an acidic range (typically around 3.0) using an acid like H₂SO₄.

-

Fenton's Reagent Addition: Add a specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) as the catalyst, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction. The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter to optimize.

-

Reaction: Stir the solution for a predetermined reaction time at room temperature.

-

Quenching and Analysis: After the reaction, quench any remaining H₂O₂ by adding a suitable agent (e.g., sodium sulfite). Adjust the pH to precipitate the iron ions. Filter the solution and analyze the concentration of the remaining this compound.

Logical Relationship of Fenton's Reaction:

Sonochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive species and the degradation of pollutants.

Quantitative Data (for similar azo dyes):

| Frequency (kHz) | Additive | Dye | Degradation Rate Constant (min⁻¹) | Improvement | Reference |

| 59 | Cast Iron | Acid Red 14 | 0.258 | 3.4-fold increase with ultrasound | |

| Low vs. High | CCl₄, TiO₂, Cu | Azo dyes | - | Low frequency performance exceeded high frequency with additives |

Experimental Protocol: Sonochemical Degradation

-

Experimental Setup: Place a solution of this compound in a sonochemical reactor equipped with an ultrasonic transducer operating at a specific frequency (e.g., 59 kHz).

-

Parameter Adjustment: Adjust the initial pH and concentration of the dye solution as required.

-

Sonication: Subject the solution to ultrasonic irradiation for a defined period. The power of the ultrasound is a key parameter to control.

-

Analysis: Periodically withdraw samples and analyze the concentration of this compound to determine the degradation kinetics.

Sonochemical Degradation Mechanism:

The primary mechanism involves the generation of hydroxyl radicals from the sonolysis of water within the collapsing cavitation bubbles. These radicals then attack the dye molecules. The degradation can be enhanced by the addition of catalysts like iron (sonocatalytic degradation) which can lead to Fenton-like reactions.

Identification of Degradation Products

The identification of intermediate and final degradation products is crucial for understanding the degradation pathway and assessing the environmental impact of the treatment process. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

General Approach for Product Analysis:

-

Sample Preparation: Collect samples at different time points during the degradation process.

-

Extraction: If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analytes and remove interfering substances.

-

Chromatographic Separation: Separate the components of the mixture using an appropriate chromatographic technique (e.g., HPLC or GC).

-

Mass Spectrometric Detection: Detect and identify the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The degradation of this compound typically proceeds through the cleavage of the azo bond, leading to the formation of sulfonated aromatic amines. Further degradation involves the breakdown of these aromatic structures.

This technical guide provides a foundational understanding of the chemical stability and degradation of this compound. For specific applications, further optimization of the described experimental conditions is recommended.

References

An In-depth Technical Guide to Acid Red 26 and its Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides a comprehensive overview of Acid Red 26, a versatile azo dye known by several synonyms, most notably Ponceau de Xylidine and Ponceau R.

This compound is a red azo dye frequently utilized in histology for staining tissues.[1] It is particularly recognized for its application in Masson's trichrome staining, where it imparts a slight orange hue to red-staining cytoplasmic structures.[2][3][4] This guide delves into its chemical identity, physical properties, and detailed experimental applications.

Nomenclature and Identification

This compound is known by a multitude of synonyms across various industries and historical contexts. Clarity in its identification is crucial for reproducible experimental outcomes. The primary identifiers for this compound are its CAS (Chemical Abstracts Service) number, 3761-53-3, and its Colour Index number, C.I. 16150.[5]

A comprehensive, though not exhaustive, list of its synonyms includes:

-

Ponceau de Xylidine

-

Ponceau R

-

Ponceau 2R

-

Xylidine Ponceau

-

Xylidine Ponceau 2R

-

C.I. This compound

-

Food Red 5

-

Ponceau G

-

Red R

Physicochemical Properties

The utility of this compound in various applications is dictated by its chemical and physical properties. It is a disodium salt of 4-[(2,4-dimethylphenyl)azo]-3-hydroxy-2,7-naphthalenedisulfonic acid. A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| CAS Number | 3761-53-3 | |

| C.I. Number | 16150 | |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | |

| Molecular Weight | 480.42 g/mol | |

| Appearance | Dark red crystals or red powder | |

| Solubility in Water | Readily soluble; 1 to 10 mg/mL at 20°C | |

| Solubility in Ethanol | Slightly soluble/Hardly soluble | |

| Absorption Maximum (λmax) in Water | 499 nm, 502 nm, 503-508 nm | |

| Typical Dye Content | ≥ 60%, >70%, ≥ 78%, >80% |

Experimental Protocols

The primary application of this compound in a research setting is as a component of the plasma stain in Masson's trichrome staining protocol. This histological technique is invaluable for differentiating collagen from muscle and other cytoplasmic components.

Masson's Trichrome Staining Protocol

This protocol is a widely accepted method for visualizing connective tissue.

Reagents:

-

Bouin's Solution (Mordant): Optional, but recommended for formalin-fixed tissues to improve staining quality.

-

Weigert's Iron Hematoxylin: For nuclear staining.

-

Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

-

Biebrich Scarlet (or Ponceau de Xylidine/Acid Red 26)

-

Acid Fuchsin

-

Glacial Acetic Acid

-

-

Phosphomolybdic/Phosphotungstic Acid Solution: For differentiation.

-

Aniline Blue or Light Green Solution (Collagen Stain):

-

1% Acetic Acid Solution: For rinsing.

Procedure:

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

-

Mordanting (Optional): For formalin-fixed tissues, incubate sections in Bouin's solution at 56-60°C for 1 hour. Rinse with running tap water until the yellow color disappears.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.

-

Plasma Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. Rinse in distilled water.

-

Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized.

-

Collagen Staining: Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.

-

Rinsing: Rinse briefly in 1% acetic acid solution for 2-5 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen: Blue or Green (depending on the counterstain used)

Visualizing Experimental Workflows

To further clarify the relationships and processes involving this compound, the following diagrams are provided.

Caption: Interrelationship of common synonyms and identifiers for this compound.

Caption: Sequential workflow of the Masson's Trichrome staining protocol.

References

Methodological & Application

Application Notes and Protocols for Acid Red 26 in Cytoplasmic and Muscle Fiber Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 26, also known as Ponceau R, Ponceau de Xylidine, or C.I. 16150, is a synthetic azo dye with a vibrant red color.[1] In histology and pathology, it is a key component in various staining techniques, most notably as part of the plasma stain in Masson's trichrome staining protocols.[2] Its primary application is the differential staining of cytoplasm and muscle fibers, providing a distinct red or orange-red coloration that contrasts with other tissue elements, such as collagen, which is typically stained blue or green in these methods.[2][3]

The mechanism of action for this compound, like other acid dyes, is based on an electrostatic interaction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of proteins in the tissue, particularly in the cytoplasm and muscle fibers. This binding is most effective in an acidic environment, which enhances the positive charges on tissue proteins, thereby promoting dye uptake.

These application notes provide detailed protocols and technical information for the use of this compound in staining cytoplasm and muscle fibers, primarily within the context of the widely used Masson's trichrome stain.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Ponceau R, Ponceau de Xylidine, C.I. 16150 |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |

| Molecular Weight | 480.42 g/mol |

| Appearance | Dark red powder |

| Solubility | Soluble in water |

Table 2: Key Reagents and Recommended Concentrations for Masson's Trichrome Stain

| Reagent | Composition | Purpose |

| Bouin's Solution (Mordant) | Saturated Picric Acid: 75 ml, 40% Formaldehyde: 25 ml, Glacial Acetic Acid: 5 ml | Enhances staining quality and fixes tissue proteins. |

| Weigert's Iron Hematoxylin | Solution A: 1% Hematoxylin in 95% Alcohol. Solution B: 29% Ferric Chloride in water with 1% HCl. Mix equal parts before use. | Stains cell nuclei black; resistant to acidic solutions. |

| Biebrich Scarlet-Acid Fuchsin Solution | 1% aqueous Biebrich Scarlet: 90 ml, 1% aqueous Acid Fuchsin: 10 ml, Glacial Acetic Acid: 1 ml. (this compound can be a component of the "plasma stain") | Stains cytoplasm, muscle, and collagen red. |

| Phosphotungstic/Phosphomolybdic Acid Solution | 5% Phosphotungstic Acid or Phosphomolybdic Acid in distilled water. | Decolorizes collagen, allowing for subsequent counterstaining. |

| Aniline Blue Solution | 2.5% Aniline Blue in 2% Acetic Acid. | Stains collagen blue. |

| 1% Acetic Acid Solution | 1 ml Glacial Acetic Acid in 99 ml distilled water. | Differentiates and enhances the transparency of the stains. |

Experimental Protocols

Masson's Trichrome Staining Protocol for Cytoplasm and Muscle Fibers

This protocol is a standard method for differentiating collagen from muscle and cytoplasm.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of absolute ethanol for 3 minutes each. c. Transfer slides through two changes of 95% ethanol for 3 minutes each. d. Rinse slides in distilled water.

2. Mordanting: a. For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature. This step is optional but recommended for improved staining quality. b. After mordanting, rinse the slides in running tap water until the yellow color of the picric acid is completely removed.

3. Nuclear Staining: a. Stain in freshly prepared Weigert's iron hematoxylin working solution for 10 minutes. b. Rinse in running warm tap water for 10 minutes. c. Differentiate in acid alcohol (1% HCl in 70% ethanol) with 1-3 quick dips until the background is clear. d. Wash in running tap water for 5 minutes. e. "Blue" the sections by immersing them in Scott's tap water substitute or an alkaline water solution for 1-2 minutes. f. Wash in running tap water for 5 minutes.

4. Cytoplasmic and Muscle Fiber Staining: a. Stain in Biebrich Scarlet-Acid Fuchsin solution (containing this compound) for 10-15 minutes. b. Rinse in distilled water.

5. Differentiation and Collagen Staining: a. Differentiate in a 5% phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized (appears pale red or colorless). b. Transfer the slides directly to Aniline Blue solution and stain for 5-10 minutes.

6. Final Differentiation and Dehydration: a. Rinse briefly in distilled water. b. Differentiate in 1% acetic acid solution for 2-5 minutes. c. Dehydrate the sections quickly through 95% ethanol and absolute ethanol (two changes of 1 minute each). d. Clear in two changes of xylene for 3 minutes each. e. Mount with a resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Muscle Fibers, and Keratin: Red

-

Collagen: Blue

Visualizations

Caption: Workflow for Masson's Trichrome Staining.

Caption: Electrostatic Binding of this compound to Proteins.

References

Application Notes and Protocols for Acid Red 26 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Acid Red 26

C.I. This compound, also known as Ponceau 2R, Ponceau de xylidine, or Xylidine Ponceau, is a red azo dye widely used in histology.[1] It is an anionic dye that binds to positively charged (acidophilic) tissue components.[2] The primary application of this compound in histology is as a component of the plasma stain in Masson's trichrome staining method.[3][4] In this technique, it is often combined with acid fuchsin to stain cytoplasm, muscle fibers, and erythrocytes a vibrant red, providing a stark contrast to the blue or green stained collagen.[5] This differential staining is crucial for studying connective tissue and epithelium.

The staining mechanism of acid dyes like this compound relies on electrostatic interactions with the amino groups of proteins in the tissue. The acidic nature of the staining solution enhances the positive charge of these tissue elements, promoting dye binding.

Data Presentation

Physicochemical Properties of C.I. This compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 16150 |

| CAS Number | 3761-53-3 |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |

| Molecular Weight | 480.42 g/mol |

| Color | Red |

| Solubility in Water | Readily soluble |

| Solubility in Ethanol | Slightly soluble |

| Absorption Maximum | 503 - 508 nm in water |

Quantitative Parameters for Staining Solution Preparation

| Reagent | Concentration | Amount for 100 mL |

| This compound (Xylidine Ponceau) | 0.5% (w/v) | 0.5 g |

| Acid Fuchsin | 0.5% (w/v) | 0.5 g |

| Distilled Water | - | 100 mL |

| Glacial Acetic Acid | 1% (v/v) | 1.0 mL |

Quantitative Parameters for Histological Staining Protocol

| Step | Reagent | Duration |

| Deparaffinization | Xylene | 2 changes, 5 min each |

| Rehydration | Graded Alcohols (100%, 95%) | 2 changes each, 3 min each |

| Nuclear Staining | Weigert's Iron Hematoxylin | 10 minutes |

| Rinsing | Running Tap Water | 10 minutes |

| Differentiation | 1% Acid Alcohol | 1-3 seconds |

| "Blueing" | Scott's Tap Water Substitute | 1-2 minutes |

| Plasma Staining | Ponceau-Fuchsin Solution | 1-5 minutes |